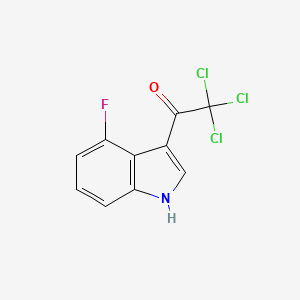![molecular formula C20H21N3O6 B13683467 6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidyl group and a dihydropyrroloisoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the piperidone group with a Boc (tert-butoxycarbonyl) group, followed by cyclization and functionalization to introduce the dihydropyrroloisoindole core. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving specific molecular targets.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-piperidone: A precursor in the synthesis of synthetic drugs and a building block for selective ligands.
2-(2,6-Dioxo-3-piperidyl)-1-oxoisoindoline-5-carboxylic Acid: Another compound with a similar piperidyl group and isoindoline core.
Uniqueness
6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione stands out due to its unique dihydropyrroloisoindole core, which imparts specific chemical and biological properties. This makes it a valuable compound in various research applications, offering distinct advantages over similar compounds .
Propriétés
Formule moléculaire |
C20H21N3O6 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
tert-butyl 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindole-6-carboxylate |
InChI |
InChI=1S/C20H21N3O6/c1-20(2,3)29-19(28)22-8-10-6-12-13(7-11(10)9-22)18(27)23(17(12)26)14-4-5-15(24)21-16(14)25/h6-7,14H,4-5,8-9H2,1-3H3,(H,21,24,25) |
Clé InChI |
QQYASGJFPDNABU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=CC3=C(C=C2C1)C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)




![6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13683430.png)
![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)


